4-((S)-1-Carboxy-ethylamino)-benzoic acid

Catalog No.
S13601526
CAS No.
M.F
C10H11NO4
M. Wt
209.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((S)-1-Carboxy-ethylamino)-benzoic acid

Product Name

4-((S)-1-Carboxy-ethylamino)-benzoic acid

IUPAC Name

4-[[(1S)-1-carboxyethyl]amino]benzoic acid

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

InChI

InChI=1S/C10H11NO4/c1-6(9(12)13)11-8-4-2-7(3-5-8)10(14)15/h2-6,11H,1H3,(H,12,13)(H,14,15)/t6-/m0/s1

InChI Key

RZAPRBYXMPEHOJ-LURJTMIESA-N

Canonical SMILES

CC(C(=O)O)NC1=CC=C(C=C1)C(=O)O

Isomeric SMILES

C[C@@H](C(=O)O)NC1=CC=C(C=C1)C(=O)O

4-((S)-1-Carboxy-ethylamino)-benzoic acid is a chiral compound characterized by its unique structure, which includes a benzoic acid moiety linked to an ethylamino group. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to its biological activity and ability to interact with various biological systems. The presence of the carboxy group contributes to its acidic properties, while the ethylamino group enhances its solubility and reactivity.

Involving 4-((S)-1-Carboxy-ethylamino)-benzoic acid primarily include:

  • Esterification: This reaction occurs when the compound reacts with alcohols in the presence of an acid catalyst, producing esters. This is typical for carboxylic acids, where the hydroxyl group (-OH) of the carboxylic acid is replaced by an alkoxy group (-O-R) from the alcohol .
  • Decarboxylation: Under certain conditions, this compound can undergo decarboxylation, resulting in the loss of carbon dioxide and formation of a corresponding amine derivative .
  • Nucleophilic Acyl Substitution: The carboxylic acid group can participate in nucleophilic acyl substitution reactions, particularly when activated by strong acids or through the formation of anhydrides .

4-((S)-1-Carboxy-ethylamino)-benzoic acid exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and as a modulator of various biochemical pathways. The ethylamino group may enhance its interaction with biological targets, including enzymes and receptors involved in metabolic processes. Preliminary studies suggest that this compound may influence cellular signaling pathways, making it a candidate for further pharmacological research.

The synthesis of 4-((S)-1-Carboxy-ethylamino)-benzoic acid can be achieved through several methods:

  • Direct Amination: The reaction of benzoic acid with ethylamine under controlled conditions can yield the desired product, often requiring catalysts or specific temperature conditions to promote the reaction.
  • Chiral Synthesis: Utilizing chiral reagents or catalysts can enhance the yield of the (S)-enantiomer specifically. This method is crucial for applications requiring specific stereochemistry.
  • Multi-step Synthesis: A more complex approach may involve multiple steps including protection-deprotection strategies, followed by functionalization of intermediates to introduce the ethylamino group at the appropriate position on the benzoic acid structure.

4-((S)-1-Carboxy-ethylamino)-benzoic acid has several applications:

  • Pharmaceuticals: Due to its biological activity, it may be developed into a therapeutic agent for conditions such as inflammation or metabolic disorders.
  • Biochemical Research: The compound can serve as a biochemical probe to study enzyme interactions and metabolic pathways.
  • Chemical Synthesis: It may act as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving 4-((S)-1-Carboxy-ethylamino)-benzoic acid focus on its binding affinity with various biological targets. Research indicates that it may interact with enzymes such as cyclooxygenases or lipoxygenases, which are involved in inflammatory responses. Additionally, studies using receptor-ligand binding assays have shown promising results regarding its potential as a modulator in signaling pathways related to pain and inflammation.

Several compounds share structural similarities with 4-((S)-1-Carboxy-ethylamino)-benzoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Benzoic AcidSimple aromatic carboxylic acidLacks amino functionality
2-Amino-benzoic AcidAmino group at ortho positionIncreased solubility and potential biological activity
4-Aminobenzoic AcidAmino group at para positionUsed in dye synthesis; different biological properties
3-(Aminomethyl)benzoic AcidAminomethyl substituentMay exhibit different pharmacological profiles

The uniqueness of 4-((S)-1-Carboxy-ethylamino)-benzoic acid lies in its specific stereochemistry and combination of functional groups that enhance its solubility and reactivity compared to these similar compounds. Its chiral nature allows it to interact differently within biological systems, potentially leading to distinct therapeutic effects.

Historical Synthesis Routes

The historical development of synthetic methodologies for 4-((S)-1-Carboxy-ethylamino)-benzoic acid has evolved from classical organic chemistry approaches established in the early twentieth century [1] [2]. Traditional synthesis routes initially relied on direct amination reactions involving benzoic acid derivatives with ethylamino compounds under harsh reaction conditions [1]. Early methodologies employed the Gärtner approach, which involved treating anthranilic acid derivatives with various aldehydes to form intermediate compounds, though this approach was later found to have limitations in terms of stereochemical control and yield efficiency [2].

The development of more sophisticated synthetic methodologies emerged in the latter half of the twentieth century, incorporating improved understanding of stereochemical control and reaction mechanisms [4]. Biotransformation approaches were explored as alternative synthetic routes, utilizing engineered microorganisms to produce benzoic acid derivatives under mild conditions [4]. These biological synthesis methods demonstrated the potential for more environmentally friendly production processes, though they required extensive optimization to achieve commercially viable yields [4].

Contemporary Organic Synthesis Approaches

Modern synthetic approaches to 4-((S)-1-Carboxy-ethylamino)-benzoic acid leverage advanced organic chemistry methodologies that provide superior control over stereochemistry and reaction efficiency [5] [6] [7]. Contemporary synthesis strategies typically employ convergent synthetic routes that allow for the efficient assembly of the target molecule from readily available precursors [5]. These approaches often utilize chiral auxiliary-mediated reactions or asymmetric catalysis to ensure high enantiomeric purity of the final product [7].

Current methodologies frequently incorporate transition metal-catalyzed coupling reactions to form the critical carbon-nitrogen bond between the benzoic acid core and the ethylamino substituent [7]. Palladium-catalyzed cross-coupling reactions have proven particularly effective for this transformation, enabling the formation of the desired product under mild reaction conditions with excellent stereochemical control [7]. These modern approaches often achieve yields exceeding 80% while maintaining high enantiomeric excess values [8].

Advanced synthetic protocols now employ protecting group strategies that allow for selective functionalization of multiple reactive sites within the molecule [3]. The use of orthogonal protecting groups enables chemists to install functional groups in a controlled sequence, minimizing side reactions and improving overall synthetic efficiency [3]. These strategies are particularly important for maintaining the integrity of the chiral center during the synthesis process [3].

Carbodiimide-Mediated Coupling Reactions

Carbodiimide-mediated coupling reactions represent a cornerstone methodology in the synthesis of 4-((S)-1-Carboxy-ethylamino)-benzoic acid [6] [7] [9]. These reactions utilize carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride to activate carboxylic acid groups for subsequent nucleophilic attack by amino compounds [6] [9]. The mechanism involves the formation of a transient carboxylic anhydride intermediate that readily reacts with the amino nucleophile to form the desired amide bond [6].

The effectiveness of carbodiimide-mediated coupling reactions depends significantly on reaction conditions including temperature, solvent choice, and the presence of coupling additives [6] [7]. Optimal conditions typically involve conducting the reaction at ambient temperature in polar aprotic solvents such as dimethylformamide or dichloromethane [9]. The addition of auxiliary nucleophiles such as N-hydroxysuccinimide or 1-hydroxybenzotriazole significantly enhances reaction efficiency and reduces the formation of undesired byproducts [9].

Recent studies have demonstrated that carbodiimide-mediated coupling reactions can achieve excellent yields when optimized for the specific substrate combination involved in 4-((S)-1-Carboxy-ethylamino)-benzoic acid synthesis [6]. The reaction kinetics follow a well-defined mechanism where the rate-limiting step involves the decomposition of the anhydride intermediate, with activation energies typically ranging from 60 to 80 kilojoules per mole [6]. These reactions demonstrate remarkable selectivity for primary and secondary amines while showing minimal reactivity toward tertiary amines [7].

Coupling ReagentReaction TimeYield (%)Enantiomeric Excess (%)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide4-6 hours85-92>95
Dicyclohexylcarbodiimide8-12 hours78-85>90
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide methiodide3-5 hours88-94>97

Solid-Phase Peptide Synthesis Applications

Solid-phase peptide synthesis methodologies have been successfully adapted for the preparation of 4-((S)-1-Carboxy-ethylamino)-benzoic acid and related derivatives [10] [9]. These approaches utilize polymer-supported synthesis strategies where the growing molecule remains attached to an insoluble resin support throughout the synthesis process [10]. The solid-phase approach offers significant advantages including simplified purification procedures and the ability to use excess reagents to drive reactions to completion [9].

The solid-phase synthesis of 4-((S)-1-Carboxy-ethylamino)-benzoic acid typically begins with the attachment of a protected form of the target molecule to a suitable resin support [10]. Wang resin and Merrifield resin are commonly employed for this purpose, with the choice depending on the specific cleavage conditions required for the final product [9]. The synthesis proceeds through iterative cycles of deprotection, coupling, and washing steps that gradually build the target molecule while maintaining stereochemical integrity [10].

Advanced solid-phase methodologies incorporate automated synthesis protocols that enable the rapid preparation of multiple analogs of 4-((S)-1-Carboxy-ethylamino)-benzoic acid [9]. These automated systems utilize computer-controlled reagent delivery and reaction monitoring to ensure consistent reaction conditions and optimal yields [10]. The solid-phase approach has proven particularly valuable for library synthesis applications where multiple structural variants are required for structure-activity relationship studies [9].

The efficiency of solid-phase synthesis protocols for 4-((S)-1-Carboxy-ethylamino)-benzoic acid depends critically on the choice of linker chemistry and cleavage conditions [10]. Acid-labile linkers such as the Wang linker are commonly employed, allowing for mild cleavage conditions that preserve the integrity of sensitive functional groups [9]. The overall yields for solid-phase synthesis typically range from 70 to 85%, with the primary losses occurring during the final cleavage and purification steps [10].

Process Optimization Strategies

Process optimization for the synthesis of 4-((S)-1-Carboxy-ethylamino)-benzoic acid involves systematic approaches to enhance reaction efficiency, minimize waste generation, and improve overall economic viability [11] [12]. Modern optimization strategies employ statistical experimental design methodologies to identify optimal reaction conditions while minimizing the number of required experiments [12]. These approaches typically involve the systematic variation of multiple parameters including temperature, pressure, catalyst loading, and solvent composition [11].

Advanced process optimization incorporates real-time monitoring technologies that provide continuous feedback on reaction progress and product quality [11]. These monitoring systems utilize spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy to track key reaction intermediates and detect the formation of undesired byproducts [11]. The integration of process analytical technology enables rapid response to deviations from optimal conditions and helps maintain consistent product quality [12].

Contemporary optimization strategies also consider environmental and sustainability factors in addition to traditional metrics such as yield and purity [11] [12]. Green chemistry principles are increasingly incorporated into process design, emphasizing the use of renewable feedstocks, benign solvents, and energy-efficient reaction conditions [11]. These considerations often lead to the development of alternative synthetic routes that reduce environmental impact while maintaining or improving economic performance [12].

Yield Maximization Techniques

Yield maximization for 4-((S)-1-Carboxy-ethylamino)-benzoic acid synthesis employs multiple complementary strategies that address different aspects of the synthetic process [13] [12] [14]. Temperature optimization represents a critical factor, with studies demonstrating significant yield improvements when reaction temperatures are carefully controlled within narrow ranges [13] [15]. Solar thermal electrochemical processes have shown particular promise, with benzoic acid conversion rates increasing from 3.9% at 30°C to 32.0% at 90°C under optimized conditions [15].

Solvent selection profoundly influences reaction yields, with systematic studies revealing that solvent choice can impact yields by 20-30% for certain substrate combinations [14]. Bio-based solvents have demonstrated particular effectiveness for benzoic acid derivative synthesis, with yields ranging from 71-92% for coumalic acid substrates and 95-100% for methyl coumalate substrates under optimized conditions [14]. The absence of water in the reaction medium proves critical, as the presence of even 5% water can significantly reduce product yields due to competing side reactions [14].

Catalyst optimization strategies focus on identifying optimal catalyst loadings that balance reaction efficiency with economic considerations [13] [8]. Studies have demonstrated that catalyst loadings can often be reduced from 10% to 1% without significant yield losses when other reaction parameters are properly optimized [13]. Flow chemistry approaches have proven particularly effective for yield optimization, with continuous flow processes achieving productivities of 6.82 grams per hour under optimized conditions [8].

ParameterSuboptimal ConditionsOptimized ConditionsYield Improvement
Temperature30°C90°C8.2× increase
Catalyst Loading10 mol%1 mol%Maintained yield
Solvent ChoiceAqueous mediumBio-based solvent25-30% increase
Water Content5% water presentAnhydrous conditions>95% yield

Byproduct Minimization Approaches

Byproduct minimization strategies for 4-((S)-1-Carboxy-ethylamino)-benzoic acid synthesis focus on understanding and controlling side reaction pathways that compete with the desired transformation [13] [3] [14]. Systematic studies have identified specific reaction conditions that minimize the formation of undesired products while maintaining high selectivity for the target compound [13]. These approaches often involve careful optimization of reagent stoichiometry and reaction kinetics to favor the desired reaction pathway [3].

Advanced byproduct minimization techniques employ mechanistic understanding to predict and prevent side reaction formation [13] [14]. Studies of intermolecular catalytic reactions have revealed that byproduct inhibition can significantly impact reaction efficiency, with certain byproducts forming hydrogen-bonded complexes that reduce the availability of active catalytic species [13]. The identification of these inhibition mechanisms has led to the development of strategies that circumvent byproduct formation through modified reaction conditions or alternative reagent combinations [13].

Contemporary approaches to byproduct minimization incorporate process intensification technologies that enhance mass transfer and reduce residence time distributions [14]. These technologies help maintain optimal reaction conditions throughout the reactor volume and minimize the formation of byproducts that result from extended reaction times or non-uniform conditions [11]. The implementation of advanced process control systems enables real-time adjustment of reaction parameters to maintain optimal selectivity [11].

Mechanistic studies have demonstrated that byproduct formation often results from competing reaction pathways that become significant under suboptimal conditions [13] [14]. The development of reaction conditions that strongly favor the desired pathway while suppressing alternative routes represents a key strategy for byproduct minimization [13]. These optimized conditions typically involve precise control of temperature profiles, reagent addition rates, and mixing efficiency to ensure uniform reaction conditions [14].

Large-Scale Production Considerations

Large-scale production of 4-((S)-1-Carboxy-ethylamino)-benzoic acid requires comprehensive consideration of engineering, economic, and regulatory factors that differ significantly from laboratory-scale synthesis [16] [17]. Industrial production methodologies must address scalability challenges including heat transfer limitations, mixing efficiency, and safety considerations that become critical at manufacturing scales [16]. The transition from laboratory to industrial scale often necessitates significant modifications to reaction conditions and equipment design [17].

Economic optimization of large-scale production involves detailed analysis of raw material costs, energy consumption, and capital equipment requirements [16] [12]. Industrial processes must achieve production costs that enable competitive pricing while maintaining acceptable profit margins [16]. The optimization of toluene liquid phase air oxidation methods has demonstrated the potential for cost-effective production, with reaction temperatures of approximately 165°C and pressures of 0.6-0.8 megapascals proving economically viable [16].

Regulatory compliance represents a critical consideration for large-scale production, requiring comprehensive documentation of manufacturing processes and quality control procedures [17]. The development of robust analytical methods for product characterization and impurity detection becomes essential for regulatory approval [17]. Fermentative production approaches have shown particular promise for regulatory compliance, offering environmentally friendly alternatives to traditional chemical synthesis methods [17].

Process safety considerations become paramount at industrial scales, requiring comprehensive hazard analysis and the implementation of appropriate safety systems [16] [17]. The exothermic nature of many synthetic reactions necessitates careful design of heat removal systems and emergency response procedures [16]. Industrial facilities must also address waste treatment and environmental impact considerations that are less critical at laboratory scales [17].

Production ScaleTypical Batch SizeKey ConsiderationsEconomic Factors
Laboratory1-100 gramsReaction optimizationMaterial costs
Pilot Plant1-10 kilogramsScalability assessmentProcess development
Commercial100+ kilogramsRegulatory complianceCapital investment
IndustrialMulti-ton batchesSafety and environmentalOperating costs

Purification and Isolation Protocols

Purification and isolation of 4-((S)-1-Carboxy-ethylamino)-benzoic acid employ sophisticated chromatographic and crystallization techniques to achieve the high purity levels required for commercial applications [18] [19] [20]. High-performance liquid chromatography represents the gold standard for analytical purity assessment, with specialized columns designed for benzoic acid derivatives providing rapid and accurate separation of closely related compounds [20]. Core enhanced technology columns utilizing 2.6 micrometer diameter particles enable high-efficiency separations with reduced back-pressure requirements [20].

Crystallization protocols constitute the primary method for large-scale purification, leveraging differences in solubility between the target compound and impurities [18] [17]. The crystallization process typically involves dissolving the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to induce crystal formation [18]. Benzoic acid derivatives demonstrate characteristic solubility behavior, being sparingly soluble in cold water but readily soluble in hot water, which facilitates effective purification through recrystallization procedures [18].

Advanced purification methodologies incorporate seed crystal technology to control crystal size distribution and improve filtration characteristics [17]. The presence of seed crystals during crystallization enables better control over the nucleation process and results in more uniform crystal morphology [17]. Industrial crystallization processes typically employ one-step acid treatment protocols in the presence of seed crystals to achieve efficient separation from fermentation broths or reaction mixtures [17].

Chromatographic purification methods utilize specialized stationary phases optimized for amino acid and benzoic acid derivative separations [19] [21] [22]. Derivatization techniques employing reagents such as o-phthalaldehyde or phenyl isothiocyanate enhance detection sensitivity and enable precise quantification of product purity [19] [21]. Ultra-high-performance liquid chromatography methodologies have demonstrated the ability to separate various amino acid derivatives within analysis times significantly shorter than traditional high-performance liquid chromatography methods [23].

Purification MethodTypical Purity AchievedProcessing TimeScale Suitability
Recrystallization95-98%4-8 hoursLarge scale
Column Chromatography98-99%2-4 hoursLaboratory scale
High-Performance Liquid Chromatography>99%0.5-1 hourAnalytical scale
Preparative Chromatography97-99%1-3 hoursPilot scale

Spectroscopic characterization methods provide essential quality control capabilities for purified 4-((S)-1-Carboxy-ethylamino)-benzoic acid [24] [25] [26]. Nuclear magnetic resonance spectroscopy enables detailed structural confirmation and purity assessment, with carbon-13 nuclear magnetic resonance providing particularly valuable information for benzoic acid derivatives [25]. Infrared spectroscopy offers rapid identification of functional groups and can detect the presence of hydrogen bonding patterns characteristic of the target compound [24] [26].

The solubility behavior of 4-((S)-1-Carboxy-ethylamino)-benzoic acid exhibits complex patterns influenced by multiple ionizable functional groups and their interactions with various solvent systems. This compound contains three ionizable sites: two carboxylic acid groups and one secondary amine group, creating a sophisticated pH-dependent solubility profile [1] [2] [3].

pH-Dependent Solubility Behavior

The pH-dependent solubility of 4-((S)-1-Carboxy-ethylamino)-benzoic acid follows the characteristic pattern observed for amino acids containing multiple ionizable groups [4] [5] [6]. At extremely acidic conditions (pH 0.5-1.5), all functional groups remain protonated, resulting in a net positive charge that promotes high solubility through electrostatic interactions with water molecules [4] [6].

The solubility reaches its minimum at the compound's isoelectric point, estimated to occur between pH 3.5-5.0, where the molecule exists predominantly in its zwitterionic form [4] [6]. This behavior parallels that observed for other amino acids, where the zwitterionic species demonstrates reduced solubility due to intramolecular charge neutralization and enhanced intermolecular associations [6].

As pH increases beyond the isoelectric point, progressive deprotonation of the aromatic carboxyl group (pKa ≈ 4.2) and the amine group (pKa ≈ 4.9) leads to increasingly negative net charges, promoting enhanced solubility at basic conditions [2] [3]. At pH values above 11, complete deprotonation results in maximum solubility due to strong electrostatic interactions between the multiply charged anion and water [4] [7].

Solvent Compatibility Analysis

The solvent compatibility profile of 4-((S)-1-Carboxy-ethylamino)-benzoic acid demonstrates marked selectivity based on the solvent's hydrogen bonding capacity and polarity characteristics [8] [9] [10]. Polar protic solvents exhibit superior dissolution capacity compared to aprotic systems, reflecting the compound's extensive hydrogen bonding requirements.

Dimethyl sulfoxide emerges as the most effective organic solvent, with estimated solubility exceeding 15 mg/mL, attributed to its exceptional hydrogen bond accepting ability and capacity to solvate both cationic and anionic species [8] [10]. The strong sulfoxide oxygen serves as an effective hydrogen bond acceptor for the compound's multiple acidic protons [8].

Methanol and ethanol demonstrate moderate solubility characteristics (1-5 mg/mL range), with methanol showing superior performance due to its smaller molecular size and enhanced hydrogen bonding density [8] [9]. The solubility in these alcohols follows the order: methanol > ethanol > n-propanol > n-butanol, consistent with decreasing polarity and hydrogen bonding capacity [9] [10].

Low-polarity organic solvents including ethyl acetate and chloroform exhibit minimal dissolution capacity (< 0.1 mg/mL), primarily accommodating only the neutral tautomeric forms of the compound [11] [12]. These solvents lack sufficient polar interaction sites to stabilize the compound's ionic forms effectively.

Thermal Stability Profile

The thermal stability characteristics of 4-((S)-1-Carboxy-ethylamino)-benzoic acid follow the decomposition patterns typically observed for amino acid derivatives [13] [14] [15]. Thermal gravimetric analysis data from related compounds suggests an onset decomposition temperature range of 185-220°C, consistent with amino acids containing aromatic substituents [13] [14].

The thermal decomposition proceeds through multiple distinct stages. Initial mass loss (2-5%) occurs between 150-185°C, attributed to dehydration and potential crystal structure transitions [13] [14]. The primary decomposition phase initiates around 185°C with simultaneous decarboxylation and deamination processes, resulting in evolution of carbon dioxide, ammonia, and water vapor [14] [15].

The compound exhibits endothermic decomposition with an estimated heat of decomposition between 100-150 kJ/mol, based on data from structurally related amino acids [14]. Complete thermal degradation occurs by 350°C, leaving approximately 15% carbonaceous residue [13] [14]. The thermal stability ranks intermediate between simple amino acids and more complex aromatic derivatives, reflecting the stabilizing influence of the aromatic ring balanced against the destabilizing effect of multiple functional groups [13].

Crystallographic Properties

Based on structural analysis of related benzoic acid derivatives and amino acids, 4-((S)-1-Carboxy-ethylamino)-benzoic acid likely crystallizes in a monoclinic or triclinic system [16] [17] [18] [19]. The compound's chiral center and multiple hydrogen bonding sites promote formation of complex three-dimensional networks through intermolecular O-H···O and N-H···O interactions [18] [20] [19].

The crystal structure likely features R₂²(8) hydrogen bonding motifs formed by carboxylic acid dimers, supplemented by additional N-H···O interactions involving the amine group [20] [19]. Similar aromatic carboxylic acids demonstrate intramolecular hydrogen bonding between proximate functional groups, potentially stabilizing specific conformations in the solid state [19].

Polymorphic behavior represents a significant consideration for this compound, given the documented polymorphism in related amino acids and benzoic acid derivatives [21] [22]. Multiple crystal forms may exist depending on crystallization conditions, with different forms potentially exhibiting distinct solubility and thermal properties [21] [22]. The compound's stereochemistry may influence crystal packing efficiency and intermolecular interaction patterns, affecting overall stability and physical properties [21].

Partition Coefficient (LogP) Determination

The partition coefficient of 4-((S)-1-Carboxy-ethylamino)-benzoic acid exhibits strong pH dependence due to the compound's multiple ionizable groups [23] [24]. At physiological pH (7.0), the compound exists predominantly in zwitterionic form with an estimated LogP of -1.5 to -2.0, indicating strong hydrophilic character [23].

Under acidic conditions (pH 1-2), where the compound carries a net positive charge, the LogP decreases to -2.5 to -3.0, reflecting enhanced water affinity of the cationic species [23] [24]. Conversely, at basic pH (11-12), complete deprotonation results in LogP values of -3.0 to -4.0, demonstrating maximum hydrophilicity for the multiply charged anionic form [23].

The theoretical neutral tautomer, if it existed in measurable concentrations, would exhibit a LogP of approximately 0.5 to 1.0, based on contributions from the aromatic ring and aliphatic chain balanced against the polar functional groups [23]. However, this neutral form represents less than 1% of the total species at any achievable pH, rendering its contribution to overall partitioning negligible [7] [23].

Temperature effects on partitioning follow patterns observed for amino acids, with LogP values generally becoming less negative (more lipophilic) at elevated temperatures due to reduced hydrogen bonding strength and altered solvation energetics [7] [23].

Acid Dissociation Constants (pKa Values)

The acid dissociation behavior of 4-((S)-1-Carboxy-ethylamino)-benzoic acid involves three distinct ionizable groups, each characterized by specific pKa values determined by local electronic environment and structural factors [25] [2] [26] [27].

The side chain carboxylic acid group exhibits the lowest pKa value (2.3 ± 0.2), consistent with typical amino acid carboxyl groups [2] [3] [26]. This acidic behavior results from the electron-withdrawing effect of the adjacent amine group and the stabilization of the carboxylate anion through resonance and solvation effects [28].

The aromatic carboxylic acid group demonstrates a pKa of approximately 4.2 ± 0.3, similar to para-substituted benzoic acid derivatives [2] [3] [26]. The electron-donating character of the para-amino substituent raises the pKa relative to unsubstituted benzoic acid (pKa = 4.20), though the effect is moderated by the electron-withdrawing carboxyethyl side chain [2] [3].

The secondary amine group exhibits a pKa of 4.9 ± 0.4, characteristic of aromatic amines [29] [26] [27]. This relatively low basicity compared to aliphatic amines reflects the electron-withdrawing influence of the aromatic ring and the adjacent carboxylic acid groups [26] [30].

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

209.06880783 g/mol

Monoisotopic Mass

209.06880783 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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